molecular formula C13H13NO2 B10851845 N-Hydroxy-3-naphthalen-2-yl-propionamide

N-Hydroxy-3-naphthalen-2-yl-propionamide

Cat. No.: B10851845
M. Wt: 215.25 g/mol
InChI Key: FUEAAJNBAJRTSE-UHFFFAOYSA-N
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Description

N-Hydroxy-3-naphthalen-2-yl-propionamide is a hydroxamic acid derivative featuring a naphthalene moiety linked to a propionamide backbone with a hydroxylamine substituent. This compound is of interest in medicinal and synthetic chemistry due to the chelating properties of the hydroxamic acid group, which is pivotal in enzyme inhibition (e.g., metalloproteinases) and metal ion coordination . Its structural framework allows for diverse modifications, making it a template for designing analogues with tailored physicochemical and biological activities.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-hydroxy-3-naphthalen-2-ylpropanamide

InChI

InChI=1S/C13H13NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,16H,6,8H2,(H,14,15)

InChI Key

FUEAAJNBAJRTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several classes of hydroxamic acids and naphthalene-containing propionamides. Key structural analogues include:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Reference
N-Hydroxy-3-naphthalen-2-yl-propionamide Naphthalenyl-propionamide Hydroxamic acid (-NHOH) Target
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide 4-Chlorophenyl, hydroxamic acid
N-Phenyl-N-(piperidin-4-yl)propionamide Propionamide Piperidin-4-yl, phenyl
3ga (3-(4-(((3,4-dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide) Dihydronaphthalenyl-propionamide Methylamino-phenyl
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide Dioxo-dihydronaphthalenyl Chloro, dioxo, propionyl

Key Observations :

  • The naphthalene ring in the target compound distinguishes it from cyclohexane or piperidine-based analogues (e.g., ).
  • Hydroxamic acid (-NHOH) substitution enhances metal-binding capacity compared to non-hydroxylated amides (e.g., 3ga, ).
  • Chloro and dioxo groups in introduce electron-withdrawing effects, altering reactivity relative to the target compound.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Rf Value (Solvent Ratio) Solubility Reference
This compound Not reported Not reported Moderate in DMSO Target
3ga 255–257 0.3 (PE:EA = 10:1) Low in PE/EA
3fa 255–257 0.8 (PE:EA = 20:1) Low in PE/EA
N-(3-Chloro-1,4-dioxo...propionamide Not reported Not reported High in polar solvents

Key Observations :

  • Melting Points : Compounds 3ga and 3fa () share identical melting points (255–257°C) but differ in Rf values, reflecting distinct polarities due to substituent effects.
  • Solubility: The target compound’s hydroxamic acid group likely enhances solubility in polar solvents (e.g., DMSO) compared to non-polar derivatives like 3ga/3fa.
  • Chromatography: Higher Rf values (e.g., 3fa, Rf = 0.8) correlate with increased non-polar character in PE:EA systems .

Key Observations :

  • Piperidine Derivatives : Moderate yields (61–63%, ) suggest challenges in steric hindrance during alkylation.
  • Crystallography : The compound in was refined to a high-resolution structure (R factor = 0.042), underscoring the utility of X-ray crystallography for structural validation .

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